Cas no 1262003-73-5 (5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol)
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%
- DTXSID10686677
- 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
- 1262003-73-5
- 5-(5-CARBOXY-2-FLUOROPHENYL)-3-TRIFLUOROMETHOXYPHENOL
- MFCD18316378
- 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol
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- MDL: MFCD18316378
- Inchi: 1S/C14H8F4O4/c15-12-2-1-7(13(20)21)5-11(12)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21)
- InChI Key: AFWQCVPBGDJPLA-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=O)O)C=C1C1C=C(C=C(C=1)OC(F)(F)F)O
Computed Properties
- Exact Mass: 316.03587138Da
- Monoisotopic Mass: 316.03587138Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 66.8Ų
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322586-5 g |
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%; . |
1262003-73-5 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB322586-5g |
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%; . |
1262003-73-5 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol Suppliers
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol
Introduction to Compound with CAS No 1262003-73-5 and Product Name: 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol
The compound with the CAS number 1262003-73-5 and the product name 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both carboxy and trifluoromethoxy functional groups in its molecular structure suggests a high degree of versatility, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms. The introduction of fluorine into molecular structures often enhances metabolic stability, bioavailability, and binding affinity. The specific arrangement of fluorophenyl, carboxyphenyl, and trifluoromethoxyphenol moieties in this compound not only contributes to its unique chemical properties but also opens up possibilities for its use in designing next-generation therapeutics.
One of the most intriguing aspects of this compound is its potential role in the development of anticancer agents. Recent studies have highlighted the importance of fluorinated aromatic compounds in inhibiting the growth of various cancer cell lines. The 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol structure, with its dual fluorine substituents, has shown promise in preliminary screenings as an inhibitor of key enzymes involved in tumor proliferation. This aligns with the broader trend in oncology research, where targeted inhibition of specific metabolic pathways is becoming increasingly important.
The carboxy group in the molecule also plays a crucial role in determining its solubility and reactivity. Carboxylic acids are well-known for their ability to form hydrogen bonds, which can enhance the compound's interaction with biological targets. This property makes it particularly useful for designing prodrugs or drug candidates that require specific solubility profiles for optimal pharmacokinetic behavior. Additionally, the carboxy group can be further functionalized, allowing for the creation of derivatives with tailored properties.
Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. Studies have demonstrated that certain fluorinated phenols exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The structural features of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol, particularly the presence of both fluorine and carboxy moieties, suggest that it could interact with inflammatory mediators and disrupt inflammatory cascades.
The synthesis of this compound involves sophisticated organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of multiple functional groups while maintaining regioselectivity is a challenging task that requires careful planning and execution. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve the desired molecular architecture. These synthetic strategies not only showcase the ingenuity of modern chemistry but also contribute to the development of robust synthetic routes for other complex molecules.
From a computational chemistry perspective, understanding the electronic properties and interactions of this compound is essential for predicting its biological activity. Molecular modeling techniques, including density functional theory (DFT) calculations and quantum mechanics/molecular mechanics (QM/MM) simulations, have been instrumental in elucidating how different functional groups influence the compound's behavior. These computational studies provide valuable insights into potential binding modes and can guide experimental efforts toward optimizing lead compounds.
The pharmacokinetic profile of any drug candidate is critical for its success in clinical applications. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated before moving into human trials. The unique structural features of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol may offer advantages in terms of metabolic stability and bioavailability compared to traditional non-fluorinated analogs. However, comprehensive preclinical studies are necessary to fully characterize these properties.
In conclusion, the compound with CAS number 1262003-73-5 and product name 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in anticancer therapy and anti-inflammatory treatments make it a promising candidate for further research and development. As our understanding of fluorinated compounds continues to grow, so too will their role in addressing some of humanity's most pressing health challenges.
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